molecular formula C13H10BrNO B3045190 N-(3-Bromophenyl)benzamide CAS No. 10286-85-8

N-(3-Bromophenyl)benzamide

Cat. No.: B3045190
CAS No.: 10286-85-8
M. Wt: 276.13 g/mol
InChI Key: FYUPCXSVODCKMV-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)benzamide is a chemical compound with the molecular formula C13H10BrNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzamide derivatives, such as this compound, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group attached to a bromophenyl group . The exact mass of the molecule is 274.99500 .


Chemical Reactions Analysis

The preparation of benzamide derivatives involves the reaction of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its use of a superior and recoverable catalyst, low reaction times, simple procedure, high yield, and eco-friendly process .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 276.12900 . It has a density of 1.496g/cm3, a boiling point of 291.4ºC at 760 mmHg, and a flash point of 130.1ºC . The exact mass of the molecule is 274.99500, and it has a LogP value of 4.08540 .

Scientific Research Applications

Synthesis and Characterization

  • N-(3-Bromophenyl)benzamide and its derivatives have been widely studied for their synthesis and structural characterization. For instance, studies have focused on the synthesis of various substituted benzamides, including bromophenyl variants, and their characterization using spectroscopic and crystallographic techniques. These compounds are often analyzed for their crystal structures, providing insights into their molecular configurations and interactions (Saeed, Rashid, Bhatti, & Jones, 2010); (Wang et al., 2008); (Fun et al., 2012).

Antimicrobial and Antifungal Applications

  • Certain derivatives of this compound have demonstrated promising antimicrobial and antifungal activities. For example, studies have synthesized and evaluated thiourea derivatives with bromophenyl groups for their interaction with bacterial cells and potential as antimicrobial agents. These compounds have shown significant activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011); (Ienascu et al., 2018); (Saeed, Zaman, Jamil, & Mirza, 2008).

Pharmacological Research

  • This compound derivatives have been studied for various pharmacological activities. Research has focused on the synthesis of benzamides with different substituents and their evaluation in screens for activities such as anticonvulsant effects. Some of these derivatives have shown potency comparable to or greater than standard drugs (Mussoi et al., 1996).

Molecular Docking and Anticancer Studies

  • Benzamide derivatives, including those with bromophenyl groups, have been the subject of molecular docking studies to explore their potential interactions with cancer-related proteins. Some compounds have demonstrated significant activity against cancer cell lines, indicating their potential as anticancer agents (Sulistyowaty et al., 2020); (Sethi et al., 2016).

Crystallography and Intermolecular Interactions

  • Studies on this compound and its derivatives have provided insights into their crystal structures and the nature of intermolecular interactions. These studies are crucial for understanding the physical and chemical properties of these compounds (Shukla et al., 2018); (Suchetan et al., 2016).

Antifungal Activity in Dental Applications

  • The antifungal properties of this compound derivatives have been explored in the context of dental applications. These compounds have shown activity against various fungal strains, suggesting their potential use in dental disinfection and sterilization (Ienascu et al., 2019).

Safety and Hazards

N-(3-Bromophenyl)benzamide should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are advised .

Properties

IUPAC Name

N-(3-bromophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUPCXSVODCKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90145550
Record name Benzamide, N-(3-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10286-85-8
Record name N-(3-Bromophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10286-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(3-bromophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010286858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(3-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-bromophenyl)benzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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